molecular formula C18H30N2 B4646337 N-butyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine

N-butyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine

Cat. No.: B4646337
M. Wt: 274.4 g/mol
InChI Key: AAZHFZSDKNSRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-methyl-1-(2-phenylethyl)-4-piperidinamine, commonly known as NMBPEP, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

NMBPEP exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. Activation of the sigma-1 receptor by NMBPEP leads to the modulation of various signaling pathways, resulting in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
NMBPEP has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin release, enhancement of cognitive function, and neuroprotection against oxidative stress and neurotoxicity. It has also been shown to have analgesic and anxiolytic effects, which may have potential therapeutic applications in the treatment of chronic pain and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using NMBPEP in lab experiments is its high selectivity and affinity for the sigma-1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one of the limitations is the lack of in vivo studies, which limits the understanding of its pharmacokinetics and pharmacodynamics in the human body.

Future Directions

There are various future directions for the research and development of NMBPEP. One of the potential applications is in the treatment of neurodegenerative disorders such as Alzheimer's disease, where it may have potential neuroprotective effects. Another potential application is in the treatment of chronic pain and anxiety disorders, where it may have potential analgesic and anxiolytic effects. Further research is needed to fully understand the pharmacokinetics and pharmacodynamics of NMBPEP in the human body and its potential therapeutic applications.
Conclusion:
In conclusion, NMBPEP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitters and exert various biochemical and physiological effects. While there are still limitations and future directions for research, NMBPEP holds promise as a potential therapeutic agent for various neurological disorders.

Scientific Research Applications

NMBPEP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are implicated in the pathogenesis of these disorders.

Properties

IUPAC Name

N-butyl-N-methyl-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2/c1-3-4-13-19(2)18-11-15-20(16-12-18)14-10-17-8-6-5-7-9-17/h5-9,18H,3-4,10-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZHFZSDKNSRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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